![molecular formula C10H11BrN2 B3316561 4-Bromo-2-(isopropylamino)benzonitrile CAS No. 954226-99-4](/img/structure/B3316561.png)
4-Bromo-2-(isopropylamino)benzonitrile
Overview
Description
“4-Bromo-2-(isopropylamino)benzonitrile” is a chemical compound with the molecular formula C10H11BrN2 . It is used in the synthesis of IRAK4 inhibitors to treat autoimmune diseases or cancers .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(isopropylamino)benzonitrile” can be analyzed using Density Functional Theory . The complete assignments of the vibrational modes can be performed based on experimental data and potential energy distribution .Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-2-(isopropylamino)benzonitrile” are not detailed in the searched resources, similar compounds like 4-Bromobenzonitrile have been used in the synthesis of 4-iodobenzonitrile via photo-induced aromatic Finkelstein iodination reaction .Scientific Research Applications
OLED Intermediate
This compound is used as an OLED (Organic Light Emitting Diode) intermediate . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .
Pharmaceutical Applications
In the pharmaceutical industry, “4-Bromo-2-(isopropylamino)benzonitrile” is used as an intermediate in the production of various drugs . The nitrile group in the molecule can be manipulated to create numerous biologically active compounds .
Production of Liquid Crystals
“4-Bromo-2-(isopropylamino)benzonitrile” is used in the synthesis of liquid crystals . Liquid crystals find applications in a wide range of products, including displays, thermometers, and biological cell membranes .
Chemical Industry
This compound finds its primary application in the chemical industry as a precursor to a range of useful compounds . For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .
Environmental Impact and Safety
Like many other industrial chemicals, “4-Bromo-2-(isopropylamino)benzonitrile” has potential environmental and health impacts that need careful consideration . It has low acute toxicity on oral, dermal, or inhalation exposure in animal studies . However, chronic exposure can cause irritation to the eyes, skin, and respiratory system . In the environment, it can bioaccumulate and impact aquatic life . Hence, the handling and disposal of this compound and its waste products must comply with local regulations and guidelines to minimize environmental impact .
Future Directions
properties
IUPAC Name |
4-bromo-2-(propan-2-ylamino)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVAKTNKNMKYEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259659 | |
Record name | 4-Bromo-2-[(1-methylethyl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(isopropylamino)benzonitrile | |
CAS RN |
954226-99-4 | |
Record name | 4-Bromo-2-[(1-methylethyl)amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954226-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-[(1-methylethyl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(isopropylamino)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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